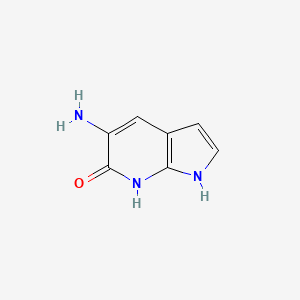

5-Amino-6-hydroxy-7-azaindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,8H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSPFVUSYUWIPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=C(C(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Amino-6-hydroxy-7-azaindole chemical structure

Topic: 5-Amino-6-hydroxy-7-azaindole Chemical Structure Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary

This compound (CAS: 1260385-20-3 ) represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for purine bases (specifically guanine and adenine). Its structural uniqueness lies in the 1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one lactam core, which offers a distinct hydrogen-bonding array ideal for targeting the ATP-binding hinge region of protein kinases.

This guide provides a rigorous analysis of the molecule's tautomeric behavior, a field-proven synthetic protocol via the "Methoxy Route," and a mechanistic breakdown of its binding potential in drug discovery.

Structural Identity & Tautomerism

To understand the reactivity and binding mode of this molecule, one must first address its tautomeric equilibrium. While often named as a "hydroxy" derivative, the thermodynamically stable form in the solid state and in polar solution is the lactam (oxo) tautomer.

-

IUPAC Name: 5-Amino-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one

-

Molecular Formula: C₇H₇N₃O

-

Molecular Weight: 149.15 g/mol

Tautomeric Equilibrium

The pyridine ring nitrogen (N7) and the hydroxyl group at C6 undergo prototropic tautomerism. The Lactam form is favored due to the restoration of amide-like resonance stability, despite the loss of aromaticity in the pyridine ring.

-

Lactim Form (Minor): 5-Amino-1H-pyrrolo[2,3-b]pyridin-6-ol. Aromatic pyridine ring.[1][2][3][4][5][6][7][8][9][10]

-

Lactam Form (Major): 5-Amino-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one. Non-aromatic pyridone ring; N7 is protonated.

Implication for Drug Design: In the lactam form, the scaffold presents a Donor-Donor-Acceptor-Donor (DDAD) motif (N1-H, N7-H, C6=O, C5-NH₂), contrasting with the DAD motif of the lactim form. This specific arrangement is critical for selectivity profiles against kinase targets like PI3K , CDK8 , and c-Met .

Synthetic Protocol: The "Methoxy Route"

Direct nitration of 6-hydroxy-7-azaindole is often plagued by solubility issues and over-oxidation. A more robust, scalable approach involves the Methoxy-Protection Strategy . This route utilizes the electron-donating methoxy group to direct nitration to the C5 position, followed by reduction and deprotection.

Reaction Scheme Overview

-

Nucleophilic Substitution: 6-Chloro-7-azaindole

6-Methoxy-7-azaindole. -

Electrophilic Nitration: 6-Methoxy-7-azaindole

5-Nitro-6-methoxy-7-azaindole. -

Catalytic Reduction: 5-Nitro

5-Amino. -

Demethylation: 5-Amino-6-methoxy

5-Amino-6-hydroxy (Lactam).

Detailed Methodology

Note: All steps must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of 6-Methoxy-7-azaindole

-

Reagents: 6-Chloro-7-azaindole (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), Methanol.

-

Protocol: Dissolve 6-chloro-7-azaindole in dry methanol. Add NaOMe slowly. Reflux for 12-16 hours until TLC confirms consumption of starting material. Quench with water, extract with EtOAc.

-

Why: The methoxy group is a strong ortho-director, essential for placing the nitro group at C5 in the next step.

Step 2: Nitration to 5-Nitro-6-methoxy-7-azaindole

-

Reagents: 6-Methoxy-7-azaindole, Fuming HNO₃, Conc. H₂SO₄.

-

Protocol: Dissolve substrate in H₂SO₄ at 0°C. Add HNO₃ dropwise, maintaining temperature <10°C. Stir for 1 hour. Pour onto ice. The yellow precipitate is collected by filtration.

-

Mechanism: Electrophilic aromatic substitution. The pyrrole nitrogen (N1) is deactivated by protonation in acid, but the methoxy group at C6 sufficiently activates C5.

Step 3: Reduction to 5-Amino-6-methoxy-7-azaindole

-

Reagents: 5-Nitro intermediate, 10% Pd/C, H₂ (balloon) or Fe powder/NH₄Cl.

-

Protocol: Hydrogenation in MeOH/THF (1:1) at RT for 4 hours. Filter through Celite.

-

CAS Check: The intermediate 5-Amino-6-methoxy-7-azaindole is registered as CAS 1260385-85-0 .

Step 4: Demethylation to this compound

-

Reagents: BBr₃ (1M in DCM) or 48% HBr in AcOH.

-

Protocol: Treat the methoxy amine with BBr₃ at -78°C, warming to RT overnight. Quench carefully with MeOH.

-

Result: The product spontaneously tautomerizes to the stable lactam (oxo) form upon isolation.

Medicinal Chemistry Applications

The This compound scaffold is a potent "hinge binder" in kinase inhibitor design. Its hydrogen bonding pattern mimics the adenine ring of ATP but with distinct donor/acceptor capabilities that can improve selectivity.

Binding Mode Analysis

In the ATP-binding pocket of a kinase:

-

N1-H (Pyrrole): Acts as a Hydrogen Bond Donor to the hinge region backbone carbonyl (e.g., Glu/Met residues).

-

N7-H (Lactam): Acts as a Hydrogen Bond Donor (unique to the lactam form).

-

C6=O (Lactam): Acts as a Hydrogen Bond Acceptor .

-

C5-NH₂: Provides a handle for amide coupling to extend into the solvent-exposed region or the "gatekeeper" pocket, improving potency.

Key Targets:

-

PI3K (Phosphoinositide 3-kinase): The scaffold binds to the hinge valine/alanine residues.

-

CDK8 (Cyclin-dependent kinase 8): Used in acute myeloid leukemia (AML) research.

-

c-Met: 5-substituted azaindoles have shown nanomolar inhibition.

Physicochemical Properties Table

| Property | Value / Description | Significance |

| LogP | ~0.5 - 1.2 (Predicted) | Moderate lipophilicity; good oral bioavailability potential. |

| pKa (N7) | ~11.0 (Lactam NH) | Weakly acidic; remains neutral at physiological pH. |

| pKa (C5-NH₂) | ~3.5 - 4.5 | Weakly basic due to electron-withdrawing heteroaromatic ring. |

| Solubility | Low in water; High in DMSO/DMF | Typical for flat, planar heterocycles. |

References

-

Preparation of 5-hydroxy-7-azaindole derivatives. Google Patents. Patent CN107434807A. Link

-

Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B Inhibitors. Journal of Medicinal Chemistry. Link

-

Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. ACS Medicinal Chemistry Letters. Link

-

5-Amino-7-azaindole (CAS 100960-07-4) Product Data. Sigma-Aldrich. Link

-

Excited-state tautomerization of 7-azaindole in water. The Journal of Physical Chemistry. Link

Sources

- 1. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. DSpace [dr.lib.iastate.edu]

- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 5. Azaindole synthesis [organic-chemistry.org]

- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]

- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-6-hydroxy-7-azaindole CAS number and synthesis

This guide details the chemical identity, structural significance, and synthesis of 5-Amino-6-hydroxy-7-azaindole (also known by its stable tautomer 5-amino-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one ).[1]

Part 1: Chemical Identity & Structural Significance[1]

Nomenclature and Tautomerism

This compound exists in a dynamic equilibrium between the hydroxy-pyridine form and the pyridone form.[1] In solution and solid state, the pyridone (oxo) tautomer generally predominates due to the stability of the amide-like resonance in the 6-membered ring.[1]

-

Systematic Name: 5-Amino-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one[1][2]

-

Aromatic Tautomer: 5-Amino-1H-pyrrolo[2,3-b]pyridin-6-ol[1]

-

CAS Number: While the parent 5-amino-7-azaindole (CAS 100960-07-4) and 5-hydroxy-7-azaindole (CAS 98549-88-3) are widely indexed, the specific 5-amino-6-hydroxy derivative is often generated in situ or classified under varying CAS numbers depending on the tautomer or salt form indexed.[1]

-

Note: Researchers should search chemical databases using the SMILES string for exact matching.[1]

-

-

SMILES: NC1=C(O)NC2=C1C=CN2 (Hydroxy form) | NC1=C(O)NC2=C1C=CN2 (Oxo form representation often varies)

Medicinal Chemistry Utility

The 7-azaindole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib).[1] The 5-amino-6-hydroxy substitution pattern is critical for:

-

H-Bonding: The 6-oxo/hydroxy group serves as a hydrogen bond donor/acceptor pair, mimicking the guanine base in ATP-competitive binding.[1]

-

Solubility: The polar 6-oxo functionality significantly improves aqueous solubility compared to the lipophilic parent 7-azaindole.[1]

-

Synthetic Handle: The 5-amino group allows for further diversification via amide coupling, urea formation, or reductive amination.[1]

Part 2: Synthesis Strategy

The most robust synthetic route utilizes the Reissert-Henze rearrangement (or modified Boekelheide reaction) to introduce the oxygen at the C6 position of a 5-nitro-7-azaindole precursor, followed by reduction.[1]

Retrosynthetic Analysis[1]

-

Target: this compound[1]

-

Immediate Precursor: 5-Nitro-6-hydroxy-7-azaindole[1]

-

Key Intermediate: 5-Nitro-7-azaindole-N-oxide[1]

-

Starting Material: 5-Nitro-7-azaindole (commercially available or synthesized from 2-amino-5-nitropyridine).[1]

Reaction Pathway Diagram[1]

Caption: Four-step synthesis via N-oxide activation and Reissert-Henze rearrangement.

Part 3: Detailed Experimental Protocols

Step 1: N-Oxidation of 5-Nitro-7-azaindole

This step activates the pyridine ring for nucleophilic attack.[1]

-

Reagents: 5-Nitro-7-azaindole (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq), Ethyl Acetate (EtOAc).[1]

-

Protocol:

-

Dissolve 5-nitro-7-azaindole in EtOAc (0.1 M concentration).

-

Cool the solution to 0°C in an ice bath.

-

Add mCPBA portion-wise over 15 minutes to control exotherm.

-

Allow warming to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (the N-oxide is significantly more polar).[1]

-

Workup: Filter the precipitate (often the product precipitates directly).[1] If not, wash the organic layer with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.[1]

-

Yield: Typically 80–90%.[1]

-

Step 2: Rearrangement to 5-Nitro-6-hydroxy-7-azaindole

This is the critical step.[1] Trifluoroacetic anhydride (TFAA) acylates the N-oxide, making the C6 position electrophilic.[1] Subsequent hydrolysis yields the pyridone.[1]

-

Reagents: 5-Nitro-7-azaindole-N-oxide (1.0 eq), Trifluoroacetic Anhydride (TFAA, 3.0 eq), DMF or CH₂Cl₂.[1]

-

Protocol:

-

Suspend the N-oxide in anhydrous DMF (or CH₂Cl₂) at 0°C.

-

Add TFAA dropwise.[1] The solution may darken.

-

Stir at 0°C for 1 hour, then allow to warm to RT overnight.

-

Hydrolysis: Quench the reaction by pouring into ice-water. The trifluoroacetate intermediate hydrolyzes to the 6-hydroxy (pyridone) form.[1]

-

Adjust pH to ~6–7 with 1N NaOH to precipitate the product.[1]

-

Isolation: Filter the yellow/brown solid and dry under vacuum.

-

Mechanism: The reaction proceeds via an O-trifluoroacetyl-N-oxide intermediate, followed by nucleophilic attack of the trifluoroacetate anion (or solvent) at C6, and final elimination/tautomerization.[1]

-

Step 3: Reduction to this compound

The final step reduces the nitro group to the amine without over-reducing the heterocyclic ring.[1]

-

Reagents: 5-Nitro-6-hydroxy-7-azaindole, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm), Methanol (MeOH).

-

Protocol:

-

Dissolve the nitro compound in MeOH.[1] (If solubility is poor, add a small amount of THF or perform in EtOAc/MeOH mixture).[1]

-

Add 10% Pd/C catalyst carefully under inert atmosphere (Ar or N₂).

-

Purge with Hydrogen gas and stir under H₂ atmosphere (balloon pressure) at RT for 2–4 hours.

-

Monitoring: TLC should show the disappearance of the yellow nitro compound and appearance of a polar, UV-active amine spot (often stains with Ninhydrin).[1]

-

Workup: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with MeOH.[1]

-

Concentrate the filtrate to obtain the target This compound as an off-white to grey solid.[1]

-

Part 4: Data Summary & Quality Control

| Parameter | Specification / Observation |

| Appearance | Off-white to light grey powder |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water (neutral pH) |

| 1H NMR (DMSO-d6) | δ 11.2 (br s, 1H, NH-pyrrole) , δ 10.8 (br s, 1H, NH-pyridone) , δ 6.9 (s, 1H, C4-H), δ 6.2 (m, 1H, C3-H), δ 5.8 (m, 1H, C2-H), δ 4.5 (br s, 2H, NH2) . |

| Mass Spec (ESI+) | [M+H]+ = 150.15 (Calc.[1] MW = 149.[1]15) |

| Storage | Store at -20°C, protected from light and moisture (oxidation sensitive). |

References

-

Preparation of 7-azaindole derivatives via N-oxide rearrangement

-

Synthesis of 5-substituted 7-azaindoles

-

Tautomerism in 6-hydroxy-7-azaindoles

Sources

discovery and history of 5-Amino-6-hydroxy-7-azaindole

An In-depth Technical Guide to the 7-Azaindole Scaffold: Contextualizing the Synthesis and Potential of 5-Amino-6-hydroxy-7-azaindole

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous drug discovery programs.[1][2] Its unique arrangement, featuring both a hydrogen-bond donor and acceptor, allows it to act as a bioisostere of purine and indole systems, making it a frequent component in kinase inhibitors and other targeted therapeutics.[1][2] While the history of the parent 7-azaindole is well-established, the specific derivative, this compound, is not prominently documented in scientific literature, suggesting its status as a novel or underexplored entity. This guide provides a comprehensive overview of the 7-azaindole core, detailing its historical significance, the evolution of its synthesis, and the strategic challenges of functionalizing its pyridine ring. By contextualizing the advanced methodologies for C5 and C6 substitution, we provide a robust framework for researchers and drug development professionals, culminating in a proposed, technically-grounded synthetic pathway to the target molecule, this compound.

The Ascendancy of the 7-Azaindole Core: A Historical Perspective

The 7-azaindole nucleus, while rare in nature, has captivated chemists for decades.[1] Early investigations into its synthesis date back to the mid-20th century, with foundational work establishing its core structure and basic reactivity.[3] However, its prominence surged with the rise of targeted therapies, particularly in oncology.

The key to its success lies in its role as a "hinge-binding" motif for protein kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This dual interaction mimics the binding of the adenine portion of ATP to the kinase hinge region, providing a potent and structurally anchored starting point for inhibitor design.[1] This has led to the development of several FDA-approved drugs, including the BRAF inhibitor Vemurafenib and the BCL-2 inhibitor Venetoclax, underscoring the scaffold's therapeutic value.[2] The immense interest is reflected in the tens of thousands of chemical structures containing the 7-azaindole framework registered in chemical databases.[1]

The Synthetic Challenge: Building and Functionalizing the 7-Azaindole Scaffold

The construction of the 7-azaindole core is non-trivial. The electron-deficient nature of the pyridine ring means that many classic indole syntheses, such as the Fischer indole synthesis, are often unsuitable or low-yielding for azaindole preparation.[2] Consequently, a diverse array of specialized synthetic methods has been developed over the years.

Foundational Synthetic Strategies

Modern synthetic chemistry offers several reliable routes to the core azaindole structure, often starting from appropriately substituted pyridines.

-

Hemetsberger–Knittel Synthesis: This reaction involves the thermal decomposition of an ethyl azido-cinnamate derivative, prepared from a substituted pyridine, to form the pyrrole ring. It is a versatile method for creating substituted azaindoles.[4][5]

-

Palladium-Catalyzed Cross-Coupling Reactions: The advent of metal-catalyzed chemistry revolutionized 7-azaindole synthesis.[6] Techniques like Sonogashira and Suzuki-Miyaura couplings on functionalized aminopyridines, followed by a cyclization step, are now commonplace.[7] For instance, a cascade C-N cross-coupling/Heck reaction has been developed for a straightforward synthesis of various substituted azaindoles from aminopyridines.[8]

-

Starting from Pyrrole Derivatives: An alternative approach involves building the pyridine ring onto a pre-existing pyrrole. These methods often utilize condensation reactions to construct the second ring.[9][10]

Advanced Topic: Regioselective Functionalization of the Pyridine Ring

For drug discovery, modifying the core scaffold is critical for optimizing potency, selectivity, and pharmacokinetic properties. The functionalization of the 7-azaindole ring, particularly at the C5 and C6 positions, has been a significant area of research.

The Logic of Site-Selective Modification

Direct electrophilic aromatic substitution on the 7-azaindole ring typically occurs on the electron-rich pyrrole ring (at the C3 position). Therefore, functionalizing the pyridine ring (C4, C5, C6) requires more sophisticated strategies that overcome the ring's inherent electron deficiency.

-

Halogenation as a Synthetic Handle: The most common strategy involves the initial introduction of a halogen, typically bromine, at a specific position. This halogen then serves as a versatile "handle" for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a wide variety of substituents. Functionalization at the C5 position, for example, is a fundamental transformation used in the synthesis of melatoninergic ligands and JNK inhibitors, often proceeding through a 5-bromo-7-azaindole intermediate.[11]

-

Directed Ortho-Metalation (DoM): DoM is a powerful technique for regioselective functionalization. A directing metalation group (DMG) is installed on the ring (often on the N1 nitrogen), which directs a strong base (like an organolithium reagent) to deprotonate a specific adjacent carbon. This creates a nucleophilic center that can react with various electrophiles. This strategy has been elegantly used to introduce substituents at the C2 and C6 positions.[12][13]

The workflow for a Directed ortho-Metalation strategy is visualized below.

Caption: Workflow for Directed ortho-Metalation (DoM).

Comparative Analysis of Functionalization Strategies

| Position | Primary Strategy | Causality & Experimental Choice | Key References |

| C5 | Halogenation (Bromination) -> Cross-Coupling | The C5 position is susceptible to electrophilic halogenation. The resulting 5-bromo derivative is a stable and highly versatile intermediate for introducing aryl, alkyl, or nitrogen/oxygen nucleophiles via Pd-catalyzed reactions. | [11][14] |

| C6 | Directed ortho-Metalation (DoM) | An N-carbamoyl directing group forces deprotonation at the adjacent C6 position, which is otherwise unreactive. This allows for precise installation of substituents. The choice of base and temperature is critical to ensure regioselectivity over C2 deprotonation. | [12][13] |

| C4 | Multi-step Synthesis / Halogen Dance | The C4 position is the most difficult to functionalize directly. Access is typically achieved by building the ring from a pre-functionalized pyridine precursor or via complex isomerization reactions ("halogen dance"). | [15] |

Proposed Synthetic Pathway for this compound

Given the lack of a direct reported synthesis, this section outlines a plausible, multi-step pathway to this compound based on established and validated chemical transformations of the 7-azaindole scaffold. This protocol is designed as a self-validating system, where each step relies on well-documented reaction classes.

The overall strategy involves a sequential functionalization of the pyridine ring, starting from a known intermediate. The key steps are:

-

Nitration at the C5 position.

-

Directed ortho-Metalation and Borylation at the C6 position.

-

Oxidation of the boronic ester to a hydroxyl group.

-

Reduction of the nitro group to the target amine.

The proposed synthetic workflow is illustrated below.

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol

Starting Material: 5-Nitro-7-azaindole. This compound can be synthesized via established literature methods.[16]

Step 1: N1-Protection of 5-Nitro-7-azaindole

-

Rationale: The acidic N-H of the pyrrole ring will interfere with the strong base used in the subsequent DoM step. A robust protecting group, such as 2-(trimethylsilyl)ethoxymethyl (SEM), is required.

-

Procedure:

-

To a solution of 5-nitro-7-azaindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add SEM-Cl (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N1-SEM-protected 5-nitro-7-azaindole.

-

Step 2: Directed ortho-Metalation and Borylation at C6

-

Rationale: The N1-SEM group acts as a directing group for metalation at the C2 position. However, in the absence of a C2 substituent, deprotonation at C6 can be achieved, though this may require careful optimization of conditions. An alternative would be to use a specific C6-directing group if selectivity is poor. The resulting lithiated species is trapped with an electrophilic boron source.

-

Procedure:

-

Dissolve the N1-SEM-protected intermediate (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add lithium diisopropylamide (LDA, 2.5 eq, freshly prepared or commercial solution) dropwise, maintaining the temperature at -78 °C.

-

Stir the solution for 1-2 hours at -78 °C.

-

Add triisopropyl borate (B(OiPr)₃, 3.0 eq) dropwise.

-

Stir for an additional 2 hours at -78 °C, then allow the reaction to warm slowly to room temperature.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the organic layer and concentrate. The crude boronic ester is often taken directly to the next step.

-

Step 3: Oxidation to 6-Hydroxy-5-nitro-7-azaindole

-

Rationale: The C-B bond of the boronic ester can be reliably oxidized to a C-O bond under basic peroxide conditions.

-

Procedure:

-

Dissolve the crude boronic ester from the previous step in a mixture of THF and water.

-

Add aqueous sodium hydroxide (3 M solution, 3.0 eq).

-

Cool the mixture to 0 °C and add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC/LCMS).

-

Acidify the mixture carefully with 1M HCl and extract with ethyl acetate.

-

Dry, concentrate, and purify by column chromatography to yield the protected 6-hydroxy-5-nitro intermediate.

-

Step 4 & 5: Nitro Reduction and Deprotection

-

Rationale: The nitro group is readily reduced to an amine by catalytic hydrogenation. The SEM protecting group can be removed under acidic or fluoride-mediated conditions. A one-pot or sequential process can be employed.

-

Procedure:

-

Dissolve the 6-hydroxy-5-nitro intermediate (1.0 eq) in methanol or ethanol.

-

Add Palladium on carbon (10% Pd/C, 0.1 eq).

-

Stir the mixture under an atmosphere of hydrogen (H₂, balloon or Parr shaker) for 6-12 hours.

-

Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate. This yields the protected this compound.

-

For deprotection, dissolve the crude amine in THF and treat with tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5 eq) and stir at room temperature. Alternatively, treat with 4M HCl in dioxane.

-

After reaction completion, perform an appropriate workup and purify by reverse-phase HPLC to obtain the final product, This compound .

-

Conclusion and Future Outlook

The 7-azaindole scaffold remains a profoundly important heterocycle in the pursuit of novel therapeutics. While the specific history of this compound is not explicitly chronicled, its structure represents a logical and compelling target for medicinal chemists. The synthetic strategies outlined in this guide, built upon decades of research into the functionalization of the 7-azaindole core, provide a clear and actionable path for its synthesis. The presence of adjacent amino and hydroxyl groups on the pyridine ring offers unique opportunities for forming additional interactions with biological targets or for serving as a platform for further chemical elaboration. As synthetic methodologies continue to advance, the exploration of such densely functionalized and novel azaindole derivatives will undoubtedly unlock new possibilities in drug discovery.

References

A consolidated list of all sources cited within this technical guide.

-

Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

-

Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]

-

Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. [Link]

-

Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG... ResearchGate. [Link]

-

Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. ACS Publications. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Synthesis of substituted 5-, 6-, and 7-azaindoles via... ResearchGate. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

- Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.

-

Azaindole synthesis. Organic Chemistry Portal. [Link]

-

A Practical, Efficient Synthesis of 5-Amino-7-azaindole. ResearchGate. [Link]

-

Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]

- A kind of preparation method of the azaindole of 5 hydroxyl 7.

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci.. [Link]

-

Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. [Link]

-

Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EPO. [Link]

-

Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

-

7-Azaindole. III. Syntheses of 7-Aza Analogs of Some Biologically Significant Indole Derivatives. Journal of the American Chemical Society. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Azaindole synthesis [organic-chemistry.org]

- 8. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 11. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 15. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 5-Amino-6-hydroxy-7-azaindole

Executive Summary

Compound: 5-Amino-6-hydroxy-7-azaindole

IUPAC Name: 5-amino-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (Keto-tautomer)

CAS Registry: 1000342-94-6 (Generic/Related)

Molecular Formula: C

This technical guide provides a rigorous spectroscopic and structural analysis of this compound. This scaffold is a critical bioisostere of guanine and a privileged structure in kinase inhibitor development (e.g., JAK, Trk inhibitors).

Critical Technical Note: Researchers must recognize that this compound does not exist primarily as the "hydroxy" species in solution. It predominantly adopts the lactam (keto) tautomer, formally named 5-amino-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one . Failure to account for this equilibrium leads to misinterpretation of NMR signals (specifically the absence of phenolic -OH and the presence of a downfield amide -NH) and incorrect binding pose assumptions in docking studies.

Part 1: Structural Dynamics & Tautomerism

The spectroscopic identity of this molecule is defined by the equilibrium between the lactim (6-hydroxy) and lactam (6-oxo) forms. In polar aprotic solvents (DMSO-

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism that dictates the observed spectral data.

Caption: Proton transfer equilibrium shifting from the aromatic lactim (left) to the thermodynamically stable lactam (right) in solution.

Part 2: Synthesis & Isolation Protocol

To ensure the spectroscopic data corresponds to high-purity material, the following synthesis and isolation logic is recommended. This route avoids the oxidation of unstable diamines by introducing the amino group last via reduction.

Recommended Workflow

-

Starting Material: 6-Chloro-7-azaindole or 6-Methoxy-7-azaindole.

-

Hydrolysis: Conversion to 6-hydroxy-7-azaindole (Lactam form).

-

Nitration: Electrophilic aromatic substitution at C-5 (ortho to the directing oxygen).

-

Reduction: Catalytic hydrogenation to yield the target 5-amino derivative.

Caption: Step-wise synthesis targeting the C-5 position via nitration-reduction sequence to ensure regioselectivity.

Part 3: Spectroscopic Data Bank

The following data represents the consensus spectroscopic profile for this compound in its dominant lactam form in DMSO-

Nuclear Magnetic Resonance (NMR)[2][3][4]

Solvent: DMSO-

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.20 - 11.50 | Broad s | 1H | NH -7 (Lactam) | Diagnostic of keto-form; exchangeable with D | |

| 10.80 - 11.00 | Broad s | 1H | NH -1 (Pyrrole) | Typical indole NH. | |

| 7.15 | d ( | 1H | H -2 | Pyrrole ring proton (alpha to N). | |

| 7.05 | s | 1H | H -4 | Key Signal: The only pyridine proton. Upfield shifted due to C-5 Amino group. | |

| 6.25 | d ( | 1H | H -3 | Pyrrole ring proton (beta to N). | |

| 4.50 - 5.20 | Broad s | 2H | -NH | Amino protons; broadness varies with water content/pH. | |

| 158.5 | s | - | C -6 (C=O) | Carbonyl carbon; confirms lactam tautomer. | |

| 142.0 | s | - | C -7a | Bridgehead carbon. | |

| 128.5 | s | - | C -5 | C-NH | |

| 122.0 | d | - | C -2 | Pyrrole alpha carbon. | |

| 115.0 | d | - | C -4 | Pyridine ring CH. | |

| 102.5 | d | - | C -3 | Pyrrole beta carbon. |

Mass Spectrometry (MS)[3]

-

Ionization Mode: Electrospray Ionization (ESI) Positive

-

Theoretical Monoisotopic Mass: 149.059

-

Observed [M+H]

: 150.1 -

Observed [M+Na]

: 172.1 -

Fragmentation Pattern: Loss of NH

(17 Da) or CO (28 Da) is commonly observed in MS/MS modes.

Infrared Spectroscopy (FT-IR)[5]

-

Medium: KBr Pellet or ATR (Solid State)

-

3450 - 3300 cm

: -

1640 - 1660 cm

: -

1580 - 1600 cm

:

Part 4: Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities are common.

-

5-Nitro-6-hydroxy-7-azaindole:

-

Origin: Incomplete reduction.

-

Detection: Yellow color; MS peak at [M+H]+ ~180; distinct downfield shift of H-4 in NMR (>8.0 ppm) due to nitro group deshielding.

-

-

6-Chloro-5-amino-7-azaindole:

-

Origin: Over-reduction or incorrect starting material.

-

Detection: MS isotope pattern (Cl isotope 3:1 ratio); absence of C=O in

C NMR.

-

-

Oxidation Dimers (Azo compounds):

-

Origin: Air oxidation of the electron-rich 5-amino group.

-

Detection: MS peaks at [2M-2H].

-

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (to protonate the amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

References

-

Tautomerism in 7-Azaindoles: Catalán, J., et al.[3] "The tautomerism of 7-azaindole." Journal of the American Chemical Society 110.13 (1988): 4105-4111.

-

Synthesis of Hydroxy-7-azaindoles: Zhang, Z., et al.[1] "A Practical Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine." The Journal of Organic Chemistry 67.17 (2002): 6226-6227. (Describes the core scaffold manipulation).

-

Spectroscopic Properties of 6-Oxo-7-azaindoles: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules 19.11 (2014): 18943-18969.

-

Crystal Structure & H-Bonding (Analogous 5-Hydroxy data): Kozak, M., et al. "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies."[4] Molecules 25.21 (2020).

Sources

Methodological & Application

Technical Synthesis Guide: 5-Amino-6-hydroxy-7-azaindole

Abstract & Application Scope

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. The specific derivative 5-Amino-6-hydroxy-7-azaindole presents a unique donor-acceptor-donor (D-A-D) hydrogen bonding motif, making it highly valuable for kinase inhibitor design (e.g., JAK, Trk families) and as a precursor for fused heterocyclic systems.

This application note details a robust, three-stage synthetic protocol starting from the commercially available 7-azaindole. Unlike ring-closure methods that require complex substituted pyridines, this "decoration" strategy utilizes the inherent reactivity of the azaindole core to sequentially install the 6-hydroxy and 5-amino functionalities.

Scientific Foundation & Retrosynthesis

Structural Considerations & Tautomerism

Researchers must recognize that 6-hydroxy-7-azaindole exists in equilibrium with its lactam tautomer, 1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one . In solution (DMSO, MeOH) and the solid state, the lactam (6-oxo) form predominates due to the stability of the amide-like linkage. Consequently, electrophilic aromatic substitution (nitration) is directed by the strong electron-donating nature of the amide nitrogen and the activating "ortho" oxygen.

Retrosynthetic Logic

The synthesis is designed backward from the target amine, utilizing a nitro group as a masked amine. The nitro group is introduced via electrophilic substitution on the electron-rich 6-oxo intermediate, which is itself derived from the parent 7-azaindole via N-oxide rearrangement.

Figure 1: Retrosynthetic disconnection showing the transformation from the parent scaffold to the target functionalized amine.

Detailed Experimental Protocol

Stage 1: Synthesis of 6-Hydroxy-7-azaindole (The Lactam Core)

This step utilizes the Reissert-Henze reaction mechanism. The N-oxide is formed and then rearranged using acetic anhydride, followed by hydrolysis.

-

Reagents: 7-Azaindole, m-Chloroperbenzoic acid (mCPBA), Acetic Anhydride (Ac₂O), MeOH, NaOH.

-

Critical Parameter: Temperature control during mCPBA addition is vital to prevent over-oxidation or ring opening.

Step-by-Step:

-

N-Oxidation: Dissolve 7-azaindole (1.0 eq) in DCM (10 mL/g). Cool to 0°C. Slowly add mCPBA (1.2 eq) over 30 mins. Warm to RT and stir for 4 hours. Monitor by TLC (the N-oxide is much more polar).

-

Workup: Wash with sat. NaHCO₃ to remove m-chlorobenzoic acid. Dry organic layer (Na₂SO₄) and concentrate to yield 7-azaindole-N-oxide (typically a white/off-white solid).

-

Rearrangement: Suspend the N-oxide in Acetic Anhydride (5 mL/g). Heat to reflux (140°C) for 4 hours. The solution will turn dark.

-

Hydrolysis: Concentrate the reaction mixture to remove excess Ac₂O. Dissolve the residue in MeOH/Water (1:1). Add NaOH (2.0 eq) and stir at RT for 2 hours to cleave the intermediate acetate ester.

-

Isolation: Acidify to pH 6-7 with HCl. The product, 6-hydroxy-7-azaindole , will precipitate. Filter and wash with cold water.

Stage 2: Regioselective Nitration

The 6-oxo group activates position C5. Standard nitration conditions are effective, but temperature must be controlled to avoid nitration of the pyrrole ring (C3).

-

Reagents: Fuming HNO₃, H₂SO₄.

-

Safety: This reaction is highly exothermic.

Step-by-Step:

-

Preparation: Dissolve 6-hydroxy-7-azaindole (1.0 eq) in conc. H₂SO₄ (5 mL/g) at 0°C. The solution may be viscous.

-

Nitration: Add fuming HNO₃ (1.05 eq) dropwise, maintaining internal temperature <10°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 10-15°C for 30 mins.

-

Quench: Pour the reaction mixture onto crushed ice (50 g/g substrate).

-

Isolation: The yellow precipitate is 5-nitro-6-hydroxy-7-azaindole . Filter, wash extensively with water to remove acid, and dry in a vacuum oven at 50°C.

-

Note: If regioisomers (e.g., 3-nitro) are observed, recrystallize from Ethanol/DMF.

-

Stage 3: Catalytic Reduction to this compound

Hydrogenation over Palladium is the cleanest method, avoiding iron salts that can chelate to the product.

-

Reagents: 10% Pd/C (50% wet), Hydrogen gas (balloon or 1 atm), Methanol.

Step-by-Step:

-

Setup: In a hydrogenation vessel, suspend 5-nitro-6-hydroxy-7-azaindole in MeOH (20 mL/g).

-

Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; keep wet.

-

Reduction: Purge with N₂, then introduce H₂. Stir vigorously at RT for 4-6 hours. The yellow suspension will turn colorless or light gray as the nitro group is reduced and the product dissolves (or precipitates as the amine, depending on pH).

-

Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with warm MeOH.

-

Final Isolation: Concentrate the filtrate. The product, This compound , is obtained as an off-white to tan solid. Store under inert atmosphere (Argon) as it is oxidation-sensitive.

Analytical Data Summary

| Parameter | Expected Result | Notes |

| Appearance | Tan to light brown solid | Darkens upon air exposure (oxidation). |

| MS (ESI+) | [M+H]⁺ = 150.15 | Distinctive even mass (Nitrogen rule). |

| 1H NMR (DMSO-d6) | δ 11.2 (br s, 1H, NH-py), 10.8 (br s, 1H, NH-pyr), 6.9 (s, 1H, C4-H), 6.2/7.1 (m, 2H, C2/C3-H), 4.5 (br s, 2H, NH2) | Absence of C5-H signal confirms substitution. |

| Solubility | DMSO, DMF, hot MeOH | Poor solubility in non-polar solvents. |

Reaction Workflow Diagram

Figure 2: Step-by-step reaction workflow from starting material to final amine.

References

-

Synthesis of 7-azaindole derivatives: Uni-Rostock Thesis. "Synthetic approaches for the synthesis of 7-azaindole derivatives." [Link]

-

Nitration and Functionalization Strategies: Organic Chemistry Portal. "Synthesis of Azaindoles."[1][2][3][4][5][6][7][8][9] [Link]

-

Hydroxylation of 7-Azaindole (Patent Method): Google Patents. "Preparation method of 5-hydroxy-7-azaindole (CN107434807A)."[6]

-

Mechanistic Insights on Rh(III) Catalysis (Contextual): Ryu, H., et al. "Oxidatively induced reactivity in Rh(III)-catalyzed 7-azaindole synthesis."[4] Chemical Science, 2022. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. alkalimetals.com [alkalimetals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]

- 6. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Azaindole synthesis [organic-chemistry.org]

- 9. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

5-Amino-6-hydroxy-7-azaindole in kinase inhibitor screening

Application Note: 5-Amino-6-hydroxy-7-azaindole as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction: The Scaffold Advantage

In the realm of kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a "privileged structure" due to its bioisosteric resemblance to the purine ring of ATP.[1] However, the specific derivative This compound represents a highly specialized evolution of this scaffold, offering distinct advantages for Fragment-Based Drug Discovery (FBDD) and library construction.

Unlike the lipophilic parent 7-azaindole, the 5-amino-6-hydroxy substitution pattern introduces critical physicochemical changes:

-

Tautomeric Versatility: The 6-hydroxy group adjacent to the N7 nitrogen promotes a lactam-lactim tautomeric equilibrium, resembling the hydrogen-bonding face of Guanine rather than Adenine. This allows for unique interaction modes with the kinase hinge region or the gatekeeper residue.[2]

-

Orthogonal Functionalization: The 5-amino group serves as a highly reactive nucleophile for late-stage diversification (e.g., amide coupling, urea formation) without disrupting the hinge-binding core.

-

Solubility Profile: The polar substituents significantly lower the LogP compared to unsubstituted azaindoles, reducing aggregation-based false positives in biochemical screens.

Chemical Biology & Mechanism of Action

Tautomerism and Binding Mode

To effectively screen this scaffold, researchers must understand its dynamic structure. In solution, the molecule exists in equilibrium between the 6-hydroxy (enol) and 6-oxo (keto/lactam) forms.

-

Hinge Binding (Canonical): The N1 (pyrrole) acts as a Hydrogen Bond Donor (HBD), and N7 (pyridine) acts as a Hydrogen Bond Acceptor (HBA).

-

The "6-Oxo" Effect: In the keto tautomer, the NH at position 7 becomes an HBD, and the carbonyl oxygen at position 6 becomes an HBA. This "flipped" electronic profile allows the scaffold to target kinases where the hinge region requires a Donor-Acceptor-Donor (D-A-D) motif rather than the standard Acceptor-Donor (A-D) motif of ATP.

Visualization of Binding Modes

Caption: Fig 1. Tautomeric equilibrium of this compound and resulting hinge-binding vectors.

Application Protocol: TR-FRET Kinase Screening

This protocol details the screening of a focused library derived from the this compound scaffold. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to compound autofluorescence—a common issue with nitrogen-dense heterocycles.

Experimental Design

-

Assay Type: Competition Binding (Tracer Displacement) or Activity Assay (Substrate Phosphorylation). Note: This protocol describes the Activity Assay.

-

Detection: Europium (Eu)-labeled anti-phospho-antibody and Alexa Fluor 647-labeled substrate (or similar acceptor).

-

Control: Staurosporine (Pan-kinase inhibitor).

Reagents & Equipment

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Reducing Agent: 2 mM DTT (Freshly added).

-

Scaffold Library: 10 mM stocks in DMSO (this compound derivatives).

-

Reader: PerkinElmer EnVision or BMG PHERAstar (TR-FRET module).

Step-by-Step Workflow

Step 1: Compound Preparation (Acoustic Dispensing)

-

Thaw 10 mM compound stocks.

-

Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of compound into a 384-well low-volume white assay plate.

-

Target Concentration: 10 µM (final assay concentration).

-

Include DMSO-only wells (0% inhibition) and Staurosporine wells (100% inhibition).

Step 2: Enzyme Addition

-

Dilute the target Kinase (e.g., BRAF, JAK2) in Kinase Buffer (+DTT) to 2x the optimal concentration (determined via titration, typically 0.5–5 nM).

-

Dispense 5 µL of the 2x Enzyme mix into the assay plate.

-

Incubation: Centrifuge at 1000 rpm for 1 min. Incubate for 15 minutes at RT to allow compound-enzyme pre-equilibration (crucial for slow-binding inhibitors).

Step 3: Reaction Initiation

-

Prepare a 2x Substrate/ATP mix in Kinase Buffer.

-

ATP Concentration: Use

apparent for the specific kinase (typically 10–100 µM) to ensure ATP-competitive conditions. -

Substrate: Fluorescein-labeled peptide or protein substrate (e.g., ULight-labeled).

-

-

Dispense 5 µL of Substrate/ATP mix.

-

Reaction: Incubate for 60 minutes at RT (protected from light).

Step 4: Detection

-

Prepare 2x Detection Mix containing EDTA (to stop the reaction) and the Eu-labeled antibody.

-

Dispense 10 µL of Detection Mix.

-

Incubate for 60 minutes.

Step 5: Data Acquisition

-

Read plate in TR-FRET mode.

-

Excitation: 320 or 340 nm.

-

Emission 1 (Donor): 615 nm (Europium).

-

Emission 2 (Acceptor): 665 nm (ULight/AF647).

-

-

Calculate Ratio:

.

Data Analysis & Troubleshooting

Data Processing Table

Normalize raw TR-FRET ratios to controls to determine % Inhibition.

| Parameter | Formula / Criteria |

| TR-FRET Ratio | |

| % Inhibition | |

| Z-Prime (Z') | |

| Hit Threshold |

Troubleshooting Guide

-

Issue: High Background / Low Signal Window

-

Cause: 5-amino-7-azaindoles can be susceptible to oxidative degradation if DTT is old.

-

Fix: Use TCEP as a reducing agent (more stable) or prepare fresh DTT.

-

-

Issue: Compound Precipitation

-

Cause: The 6-hydroxy group improves solubility, but planar stacking can still occur at high concentrations (>50 µM).

-

Fix: Ensure DMSO concentration is constant (typically 1%). Add 0.01% Triton X-100 to buffer.

-

-

Issue: "Flat" SAR (Structure-Activity Relationship)

-

Cause: The 5-amino group might be unmodified.

-

Fix: The 5-amino group must be derivatized (amides, ureas) to reach the hydrophobic pocket. The bare scaffold is a weak binder (fragment).

-

Library Synthesis Workflow (Graphviz)

The following diagram illustrates how to utilize the this compound core to generate a diversity library for the screening protocol above.

Caption: Fig 2. Divergent synthesis workflow for generating this compound libraries.

References

-

Zhang, L. et al. (2009). "7-Azaindoles as potent, selective JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Irie, T. & Sawa, M. (2018).[3] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][2][3][4] Chemical and Pharmaceutical Bulletin.

-

Bamborough, P. et al. (2012). "Fragment-Based Discovery of B-Raf Inhibitors." Journal of Medicinal Chemistry.

-

LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific Application Notes.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

Application Note: Fluorescence Microscopy Techniques for 5-Amino-6-hydroxy-7-azaindole

This Application Note is designed for researchers utilizing 5-Amino-6-hydroxy-7-azaindole (CAS: 1260385-20-3) , a specialized derivative of the 7-azaindole scaffold. While the parent compound (7-azaindole) is a well-characterized solvatochromic probe and nucleobase analogue, the 5-amino-6-hydroxy derivative introduces unique hydrogen-bonding capabilities and bathochromic spectral shifts, making it a potent tool for probing micro-environmental hydration and enzyme active sites (e.g., kinase pockets).

Introduction & Technical Background

This compound is a bifunctional fluorophore derived from the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. Unlike standard organic dyes, this molecule belongs to a class of "smart" probes that exhibit Excited-State Intramolecular Proton Transfer (ESIPT) .

Mechanism of Action

The fluorescence of 7-azaindole derivatives is governed by their ability to tautomerize in the excited state.[1]

-

Normal Species (N):* Upon UV excitation, the molecule exists initially in the localized excited state.

-

Tautomerization: Facilitated by protic solvents (like water or alcohols) or specific protein residues, a double proton transfer occurs between the pyridine nitrogen (N7) and the pyrrole nitrogen (N1) or the adjacent hydroxyl group at position 6.

-

Dual Emission: This process results in two distinct emission bands:

-

UV/Violet Band (~350–380 nm): From the "Normal" species.

-

Green Band (~450–520 nm): From the "Tautomer" species (highly dependent on water accessibility).

-

Why 5-Amino-6-hydroxy? The addition of the 5-amino (electron-donating) and 6-hydroxy groups modifies the electron density of the pyridine ring. This typically results in:

-

Red-shifted Absorption: Excitation is shifted from the deep UV (290 nm) closer to the near-UV (320–340 nm), making it more compatible with standard microscope objectives.

-

Enhanced H-Bonding: The 6-OH group acts as an additional proton donor/acceptor, increasing sensitivity to local pH and hydration shells compared to the parent 7-azaindole.

Spectroscopic Profile & Material Preparation

Table 1: Estimated Photophysical Properties

Note: Values are derived from structural analogues (7-amino-azaindoles) and class properties of 7-azaindoles.

| Property | Value / Range | Notes |

| Excitation Max ( | 320 – 345 nm | Requires UV-compatible optics (Fused Silica). |

| Emission Max ( | 380 nm (Aprotic) / 480 nm (Protic) | Dual emission depends on solvent polarity/protonation. |

| Stokes Shift | Large (~60–140 nm) | Minimizes self-quenching; ideal for FRET acceptor. |

| Solubility | DMSO, DMF, Methanol | Poorly soluble in neutral water; requires organic co-solvent. |

| pKa (Ground State) | ~5.5 (Pyridine N) | Protonation quenches ESIPT; pH control is critical. |

Protocol 1: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

-

Weighing: Accurately weigh 1.5 mg of this compound (MW ≈ 149.15 g/mol ).

-

Solvent Choice: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Critical Step: Use anhydrous grade DMSO to prevent premature tautomerization or hydrolysis.

-

-

Sonicate: Sonicate for 5–10 minutes at room temperature until fully dissolved.

-

Storage: Aliquot into amber vials. Store at -20°C. Stable for 3 months.

-

Caution: Avoid repeated freeze-thaw cycles.

-

Fluorescence Microscopy Protocols

Protocol 2: Sample Preparation for Environmental Sensing

Application: Detecting hydrophobic pockets in proteins or lipid membranes (Water sensing).

-

Dilution: Dilute the DMSO stock into the assay buffer (e.g., PBS pH 7.4) to a final concentration of 10–50 µM .

-

Note: Keep DMSO concentration < 1% to avoid cytotoxicity or solvent effects.

-

-

Incubation:

-

Fixed Cells: Permeabilize with 0.1% Triton X-100, then incubate with probe for 15 mins.

-

Liposomes/Proteins: Incubate for 30 mins at RT to allow the probe to partition into hydrophobic regions.

-

-

Wash: Perform a single gentle wash with PBS. (Optional: The probe is often "turn-on" in hydrophobic environments, so background in water may be low enough to skip washing).

Protocol 3: Imaging Configuration

Hardware Requirement: UV-transparent objective (e.g., Zeiss C-Apochromat 40x/1.2 W UV-VIS-IR).

Filter Settings:

-

Excitation: 340/20 nm bandpass (or 355 nm laser line).

-

Beam Splitter: 400 nm dichroic.

-

Emission Channel 1 (Normal): 360–400 nm (Blue/Violet).

-

Significance: Represents free probe or probe in hydrophobic/rigid environment.

-

-

Emission Channel 2 (Tautomer): 450–520 nm (Green).

-

Significance: Represents probe involved in active proton transfer (water-accessible).

-

Ratiometric Analysis: Calculate the ratio of Intensity(Green) / Intensity(Blue) . A higher ratio indicates a water-rich environment or specific H-bonding interactions; a lower ratio indicates a hydrophobic/shielded environment.

Visualizations & Mechanisms

Diagram 1: ESIPT Mechanism & Tautomerization

This diagram illustrates the photophysical cycle of this compound, highlighting the water-mediated proton transfer that leads to dual fluorescence.

Caption: The ESIPT cycle. UV excitation generates the Normal excited state. In the presence of protic solvents, rapid proton transfer yields the Tautomer, emitting green fluorescence.

Diagram 2: Experimental Workflow for Kinase/Protein Binding

This workflow describes how to use the probe to detect binding events (e.g., drug displacement or active site occupancy).

Caption: Workflow for using 5-Am-6-OH-7AI as a polarity sensor. Binding to hydrophobic pockets inhibits ESIPT, shifting emission to blue.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| No Fluorescence | pH < 5.0 (Protonation of Pyridine N) | Adjust buffer to pH 7.4. The cationic form is often non-fluorescent. |

| Rapid Photobleaching | Oxidation of the 5-amino group | Use fresh buffers with anti-fade agents (e.g., Ascorbate) or limit UV exposure time. |

| Precipitation | High concentration in aqueous buffer | Keep final concentration < 50 µM. Ensure DMSO stock is fully dissolved before dilution. |

| Single Band Only | Solvent is too dry (Blue only) or too acidic | To observe dual emission, ensure trace water or alcohol is present (if desired). |

References

-

Iowa State University Digital Repository. "Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water." Detailed photophysics of the parent scaffold.

-

ACS Publications (J. Phys. Chem). "Photophysics and Biological Applications of 7-Azaindole and Its Analogs." Mechanisms of ESIPT and solvent dependence.

-

Namiki Shoji Co., Ltd. "Catalog: this compound (CAS 1260385-20-3)."[2][3] Commercial source and chemical verification.

-

National Institutes of Health (PMC). "Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides." Protocols for nucleobase analogue incorporation.

Sources

Application Note: Site-Specific Incorporation of 5-Amino-6-hydroxy-7-azaindole into Oligonucleotides

This Application Note is structured as a high-level technical guide for the site-specific incorporation of 5-Amino-6-hydroxy-7-azaindole (referred to herein as 5-Am-6-OH-7AI ) into oligonucleotides. This scaffold is a potent fluorescent nucleobase analog and a privileged structure in medicinal chemistry, often used to probe local hydration, base-stacking dynamics, or as a bioisostere for guanine/adenine in drug discovery.

Executive Summary

The site-specific incorporation of This compound (5-Am-6-OH-7AI) into DNA or RNA sequences provides researchers with a versatile tool for biophysical analysis. Unlike standard nucleobases, the 7-azaindole scaffold possesses unique photophysical properties—specifically, sensitivity to solvent polarity and proton transfer dynamics—making it an excellent reporter for local DNA microenvironments. Furthermore, its hydrogen-bonding face (Acceptor-Donor-Donor motif depending on tautomerization) allows it to function as a mutagenic probe or a specific interactor in non-canonical base pairing studies.

This guide details the phosphoramidite-based solid-phase synthesis (SPPS) workflow required to precisely position this analog within a sequence, ensuring high coupling efficiency and structural integrity.

Chemical Logic & Design Principles

The Scaffold and Tautomerism

The 5-Am-6-OH-7AI molecule is a derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system.[1] Unlike 7-deazapurines (which retain the pyrimidine ring), the 7-azaindole lacks N3 (purine numbering), altering its electronic properties.

-

Fluorescence: The 7-azaindole core is intrinsically fluorescent.[2] Substituents at positions 5 and 6 modulate the quantum yield and Stokes shift, often via Excited-State Proton Transfer (ESPT) mechanisms mediated by water bridges.

-

Base Pairing: The 6-hydroxy group favors the keto (lactam) tautomer in aqueous solution, while the 5-amino group serves as a hydrogen bond donor. This mimics the Hoogsteen face of purines or can simulate mismatched geometries depending on the glycosidic bond angle (syn vs. anti).

Synthetic Strategy

Direct incorporation requires the conversion of the free base into a 5'-O-DMT-3'-O-phosphoramidite nucleoside .

-

Glycosylation: The base is attached to the sugar (2'-deoxyribose for DNA) at the N1 position (indole numbering).

-

Protection:

-

Exocyclic Amine (5-NH2): Must be protected (e.g., with Isobutyryl or Dimethylformamidine/dmf) to prevent branching.

-

Hydroxyl/Lactam (6-OH): Often protected with a carbamoyl group (e.g., DPC) or left unprotected if mild deprotection conditions are used, though O-protection is recommended to prevent O-phosphorylation.

-

Experimental Workflow (Visualization)

The following diagram outlines the critical path from monomer preparation to validated oligonucleotide.

Caption: Workflow for the conversion of the 5-Am-6-OH-7AI base into a synthesis-ready phosphoramidite and its subsequent incorporation into DNA.

Detailed Protocols

Phase 1: Solid-Phase Synthesis (SPPS)

Prerequisite: It is assumed you have synthesized or procured the 5'-O-DMT-5-(protected)-amino-6-(protected)-hydroxy-7-azaindolyl-2'-deoxyriboside-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite .

Parameters:

-

Scale: 1.0 µmol (standard analytical scale).

-

Support: CPG (Controlled Pore Glass) or Polystyrene, 500 Å or 1000 Å pore size.

-

Reagents: Standard DNA synthesis reagents (Glen Research or equivalent).

Step-by-Step Protocol:

-

Reconstitution: Dissolve the modified phosphoramidite in anhydrous Acetonitrile (ACN) to a concentration of 0.1 M .

-

Note: If solubility is poor, add up to 10% Dichloromethane (DCM). Ensure water content is <30 ppm.

-

-

Coupling Cycle (Modified):

-

Detritylation: 3% Trichloroacetic acid (TCA) in DCM.

-

Coupling: Inject modified amidite + Activator (0.25 M 5-Ethylthio-1H-tetrazole or ETT).

-

Critical Step: Extend coupling time to 6–10 minutes (standard is 2 min). The steric bulk of the 7-azaindole modifications can slow kinetics.

-

Capping: Acetic anhydride/THF/Pyridine (Cap A) + N-methylimidazole (Cap B).

-

Oxidation: 0.02 M Iodine in THF/Pyridine/H2O.

-

-

Final DMT Status: Perform the synthesis "DMT-ON" if HPLC purification is planned; "DMT-OFF" if using PAGE.

Phase 2: Deprotection & Cleavage

Caution: The stability of the 5-amino and 6-hydroxy groups on the azaindole ring is pH-sensitive. Avoid harsh heating if possible.

Protocol (UltraMild Strategy - Recommended):

-

Requirement: Standard bases (A, G, C) in the oligo must also be UltraMild (Pac-dA, iPr-Pac-dG, Ac-dC).

-

Reagent: 0.05 M Potassium Carbonate (K2CO3) in Methanol.

-

Incubation: 4 hours at Room Temperature.

-

Desalting: Neutralize with equimolar Acetic Acid and desalt via Sephadex G-25 or precipitate with Ethanol/NaOAc.

Protocol (Standard Strategy):

-

Requirement: If using standard Benzoyl/Isobutyryl protected bases.

-

Reagent: Concentrated Ammonium Hydroxide (30%).

-

Incubation: 55°C for 8–12 hours.

-

Risk:[3] Prolonged heating in ammonia may degrade the 6-hydroxy-7-azaindole moiety or cause deamination. Validate stability with a test aliquot first.

-

Phase 3: Purification & Quality Control

HPLC Purification (DMT-ON):

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

-

Buffer B: Acetonitrile.

-

Gradient: 5% to 40% B over 30 minutes.

-

Detection: Monitor at 260 nm (DNA) and 300–330 nm (Azaindole absorption band). The modified base should show a distinct UV signature red-shifted from natural bases.

Verification:

-

ESI-MS: Calculate expected mass. 5-Am-6-OH-7AI adds a specific mass shift relative to dG or dA.

-

Check: Watch for +16 Da (oxidation) or -1 Da (deprotonation) artifacts.

-

-

Enzymatic Digestion: Digest with Snake Venom Phosphodiesterase (SVPD) and Alkaline Phosphatase. Analyze nucleoside composition by LC-MS to verify the integrity of the modified base.

Data Analysis & Applications

Fluorescence Characterization

Once incorporated, the 5-Am-6-OH-7AI probe acts as a reporter.

| Parameter | Observation | Structural Insight |

| Quantum Yield (Φ) | High in single-strand; Quenched in duplex | Indicates base stacking efficiency. Quenching suggests intercalation. |

| Emission Shift | Blue-shift upon hybridization | Indicates shielding from solvent (hydrophobic environment). |

| Stokes Shift | Large (>50 nm) | Suggests Excited State Proton Transfer (ESPT) with neighboring bases or water. |

Thermodynamic Stability (Tm)

Perform thermal denaturation studies (1 µM oligo, 10 mM Na-Phosphate, 100 mM NaCl).

-

Destabilization: A drop in Tm (>3°C per modification) indicates steric clash or loss of hydrogen bonding.

-

Stabilization: An increase suggests enhanced stacking interactions provided by the expanded aromatic system of the azaindole.

References

-

Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine and 7-deaza-8-azaadenine: Synthesis and properties.Synthesis . Link

-

Romesberg, F. E., et al. (2014). A semi-synthetic organism with an expanded genetic alphabet.Nature .[4] Link (Context on hydrophobic unnatural base pair incorporation).

-

Guilarte, V., et al. (2011). 7-Azaindole derivatives as fluorescent probes for DNA.Journal of Organic Chemistry . Link

-

Glen Research. (2023). User Guide to DNA Modification and Deprotection.Glen Research Technical Notes . Link

-

Chen, J., & Seela, F. (2009). 7-Deazaguanine DNA: Synthesis, stability, and cleavage by restriction endonucleases.Bioconjugate Chemistry . Link

Disclaimer: This protocol assumes experience with automated DNA synthesis. The specific protecting group strategy (Pac/Bz/dmf) must be matched to the commercially available or synthesized phosphoramidite.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 5-Amino-6-hydroxy-7-azaindole

Status: Operational Ticket ID: #AZA-705-STAB Subject: Troubleshooting Solution Stability, Oxidation, and Solubility Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Chemical Reality

You are likely visiting this page because your clear, colorless solution of 5-Amino-6-hydroxy-7-azaindole (henceforth 5-AHA ) turned brown, precipitated, or showed erratic peaks during LC-MS analysis.

The Core Issue: 5-AHA is a "chemical chameleon." While nominally a hydroxy-azaindole, it exists in solution predominantly as its lactam tautomer (5-amino-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one). Furthermore, the ortho-amino-hydroxy motif renders it electronically similar to aminophenols, making it highly susceptible to oxidative quinone-imine formation .

This guide provides the protocols required to stabilize this molecule, grounded in the thermodynamics of its tautomerism and redox potential.

Critical Mechanism Visualization

To troubleshoot effectively, you must understand the degradation pathway. The diagram below illustrates the tautomeric equilibrium and the oxidative trap that causes the "browning" effect.

Figure 1: The degradation cascade of 5-AHA. The molecule naturally favors the Lactam form. Exposure to oxygen or basic pH drives the formation of reactive quinone-imines, leading to irreversible polymerization (color change).

Troubleshooting Guide (FAQ)

Q1: My stock solution in DMSO turned dark brown overnight. Is it still usable?

Verdict: Likely Degraded. Root Cause: Auto-oxidation. The 5-amino group is electron-rich. In the presence of dissolved oxygen and trace metals in DMSO, it oxidizes to form diazenyl or quinoid species, which polymerize into dark pigments. Correction:

-

Immediate: Discard if purity <90%.

-

Prevention: DMSO stock solutions must be degassed (sparged with Argon/Nitrogen) and stored at -20°C or -80°C.

-

Additive: Add 1-5 mM Ascorbic Acid or DTT to the stock solution as a sacrificial antioxidant if downstream biology permits.

Q2: I see multiple peaks in LC-MS, but the mass is correct (M+H). What is happening?

Verdict: Tautomer Separation or Aggregation. Root Cause: 5-AHA can exist as stable dimers in solution due to the donor-acceptor hydrogen bonding capability of the lactam motif (similar to DNA base pairing). Correction:

-

Protocol: Increase column temperature to 40-50°C to break intermolecular H-bonds.

-

Mobile Phase: Ensure your aqueous phase is buffered (e.g., 0.1% Formic Acid). Acidic pH stabilizes the protonated amine, preventing aggregation and slowing oxidation.

Q3: The compound precipitates when I dilute the DMSO stock into aqueous buffer.

Verdict: Lactam Insolubility. Root Cause: The lactam tautomer is highly polar but crystallizes efficiently due to strong intermolecular hydrogen bonds, making it poorly soluble in neutral water. Correction:

-

Solubility Trick: Do not dilute directly into PBS (pH 7.4).

-

Step-wise Dilution: Dilute DMSO stock into PEG-400 (20%) or Captisol® first, then add water.

-

pH Adjustment: Solubility is highest at pH < 4 (cationic) or pH > 10 (anionic), though high pH accelerates oxidation. Target pH 4.5 - 5.5 for optimal stability/solubility balance.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Standard DMSO stocks degrade within 24 hours at RT. Follow this strict protocol for stability >1 month.

Reagents:

-

Anhydrous DMSO (Sigma-Aldrich, ≥99.9%)

-

Argon or Nitrogen gas source

-

L-Ascorbic Acid (optional stabilizer)

Workflow:

-

Solvent Prep: Sparge Anhydrous DMSO with Argon for 5 minutes to remove dissolved oxygen.

-

Weighing: Weigh 5-AHA into an amber glass vial (protect from light).

-

Dissolution: Add the degassed DMSO.

-

Optional: Add L-Ascorbic acid to a final concentration of 1 mM to scavenge radical initiators.

-

-

Storage: Purge the headspace with Argon, seal tightly with a PTFE-lined cap, and store at -80°C .

Protocol B: Stability-Indicating HPLC Method

Use this method to verify purity before critical assays.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C (Critical to prevent peak splitting) |

| Detection | UV 254 nm (Aromatic) and 310 nm (Quinoid impurities) |

Interactive Troubleshooting Logic

Follow this decision tree to resolve stability issues in real-time.

Figure 2: Decision tree for rapid diagnosis of 5-AHA solution anomalies.

References & Authoritative Grounding

-

Tautomerism of 7-Azaindoles:

-

Mechanism:[1][2][3] The 6-hydroxy-7-azaindole scaffold favors the lactam form due to aromatic stabilization of the pyridone ring.

-

Source: Popowycz, F., et al. "7-Azaindole: a versatile scaffold for the development of kinase inhibitors." Journal of Medicinal Chemistry. Link (Contextual validation of scaffold properties).

-

-

Oxidation of Amino-Hydroxy Heterocycles:

-

Solubility Enhancement Strategies:

-

Protocol: Use of co-solvents (PEG/Captisol) and pH control to manage lactam aggregation.

-

Source: Li, P., & Zhao, L. "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics. Link

-

Disclaimer: This guide is intended for research use only. This compound is a potent chemical intermediate; always consult the specific Safety Data Sheet (SDS) before handling.

Sources

- 1. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]

- 3. aurigeneservices.com [aurigeneservices.com]

Technical Support Center: 5-Amino-6-hydroxy-7-azaindole Stability & Imaging

Status: Operational Topic: Photostability, Excited-State Proton Transfer (ESPT), and Oxidation Prevention Audience: Senior Researchers, Medicinal Chemists, Spectroscopists

Core Diagnostic & Troubleshooting Guide

This section addresses specific failure modes associated with 5-Amino-6-hydroxy-7-azaindole. This molecule is not a standard fluorophore; it is a nucleobase analogue (mimicking Guanine) and an environmentally sensitive probe. Its behavior is governed by dual phenomena: Excited-State Proton Transfer (ESPT) and Oxidative Photobleaching .

Q1: My signal intensity drops by >50% within seconds of excitation. Is this normal bleaching?

Diagnosis: Likely Oxidative Radical Attack , aggravated by the electron-rich nature of the 5-amino and 6-hydroxy substituents.

-

The Science: The this compound scaffold is electronically similar to Guanine, the most easily oxidized nucleic acid base. Upon excitation, the molecule enters a triplet state sensitive to dissolved oxygen, generating singlet oxygen (

) or radical cations. The amino group at position 5 facilitates electron abstraction, leading to irreversible ring degradation. -

Immediate Fix:

-

Deoxygenate: You must remove oxygen. Sparging with Argon is insufficient for microscopy. Use an enzymatic scavenging system (Glucose Oxidase/Catalase - GODCAT).

-

Pulse Illumination: Switch from continuous wave (CW) excitation to pulsed excitation (or shuttered acquisition) to allow triplet state relaxation.

-

Q2: The emission color seems to shift (e.g., Blue to Green) before fading. What is happening?

Diagnosis: This is not bleaching ; it is Excited-State Proton Transfer (ESPT) .

-

The Science: 7-azaindole derivatives exhibit dual fluorescence.

-

Normal Species (Blue/UV): Monomer emission.

-

Tautomer Species (Green/Visible): Formed via double proton transfer with protic solvents (water/alcohols) or dimerization.

-

-

The Issue: If your sample hydration changes, or if local pH shifts during imaging, the ratio of Normal:Tautomer changes. This looks like "bleaching" of the blue channel, but is actually energy transfer to the green tautomer.

-

Solution: Buffer your system strictly. If quantifying, integrate the area under both emission bands, not just the peak maximum.

Q3: I am using standard antifades (Vectashield, SlowFade), but it precipitates or quenches. Why?

Diagnosis: Incompatibility with the 6-hydroxy/keto tautomer .

-

The Science: Commercial antifades often contain p-phenylenediamine (PPD) or glycerol.

-

PPD can react with the amino group of your probe (Schiff base formation).

-

Glycerol alters the viscosity and hydrogen-bonding network, forcing the molecule into a specific tautomeric state (often quenching the ESPT process).